molecular formula C5H5ClN2O3 B6234272 ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate CAS No. 1196154-19-4

ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6234272
CAS No.: 1196154-19-4
M. Wt: 176.6
InChI Key:
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Description

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with hydrazine hydrate to form an intermediate, which then undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The compound can be oxidized to form different oxadiazole derivatives with varying functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while reduction reactions can produce corresponding amines.

Scientific Research Applications

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: It is employed as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds in the oxadiazole family, such as:

  • Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
  • 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCJWHIXWZVPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-19-4
Record name ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
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